

RXFP1 receptor structure-function relationship

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An In-depth Technical Guide to the RXFP1 Receptor Structure-Function Relationship

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), also known as Leucine-rich repeat-containing G protein-coupled receptor 7 (LGR7), is a Class A G protein-coupled receptor (GPCR) that is the cognate receptor for the peptide hormone relaxin-2.[1][2][3] This receptor system plays a crucial role in a multitude of physiological processes, including the regulation of reproductive and cardiovascular physiology, tissue remodeling, and anti-fibrotic effects.[1][3][4] Upon activation by relaxin-2, RXFP1 initiates pleiotropic cellular effects such as vasodilation, angiogenesis, and anti-inflammatory responses.[3] Its significance in pathophysiology, particularly in heart failure and fibrosis, has positioned RXFP1 as a promising therapeutic target.[3][4][5]

RXFP1 is distinguished from typical GPCRs by its large, multi-domain extracellular ectodomain, which is critical for its unique and complex activation mechanism.[1][3][6][7] Recent structural elucidation by cryo-electron microscopy (cryo-EM) has provided unprecedented insights into a novel mechanism of autoinhibition and activation, fundamentally advancing our understanding of this receptor class.[1][3][7] This guide provides a comprehensive overview of the current knowledge on the structure-function relationship of RXFP1, its signaling pathways, and the experimental methodologies used in its study.

I. RXFP1 Receptor Structure



RXFP1 is a multi-domain protein characterized by a large N-terminal extracellular domain (ECD) linked to a canonical seven-transmembrane (7TM) helical domain.[4][8] It is a member of the leucine-rich repeat-containing GPCRs (LGRs), specifically classified as a type C LGR due to the presence of a unique N-terminal module.[3][9][10]

- 1. Extracellular Domain (ECD): The ECD constitutes approximately half of the receptor's amino acid sequence and is responsible for ligand binding.[11] It is composed of three distinct regions:
- Low-Density Lipoprotein receptor class A (LDLa) module: A unique, N-terminal module that is essential for receptor activation but not for high-affinity ligand binding.[3][9][10][12][13] The LDLa module acts as a tethered agonist; upon relaxin binding to the ECD, it interacts with the 7TM domain to initiate signaling.[9][10] Structural studies have confirmed that the hydrophobic surface of the LDLa module, particularly residues Leu-7, Tyr-9, and Lys-17, is critical for mediating receptor activation.[13][14]
- Linker Region: A stretch of 32 residues that connects the LDLa module to the LRR domain.
 [9][12] This region contributes to a weak-binding site for the relaxin peptide and is essential for high-affinity binding and subsequent receptor activation.[12][15]
- Leucine-Rich Repeats (LRRs): The core of the ECD consists of ten LRRs that form a curved structure.[4][16] This LRR domain contains the primary high-affinity binding site for the B-chain of the relaxin-2 peptide.[4][16]
- 2. Transmembrane (7TM) Domain: The 7TM domain is structurally homologous to other Class A GPCRs and contains a secondary, low-affinity binding site for relaxin within its extracellular loops (ECLs).[4][16][17] Recent cryo-EM structures have revealed a surprising and critical role for the second extracellular loop (ECL2). In the active state, ECL2 inserts into the orthosteric ligand-binding pocket of the 7TM domain, acting as a key component of the activation mechanism.[1][3] The 7TM domain undergoes conformational changes upon activation, creating a binding site for intracellular G proteins.[1]

II. Ligand Binding and Receptor Activation Mechanism

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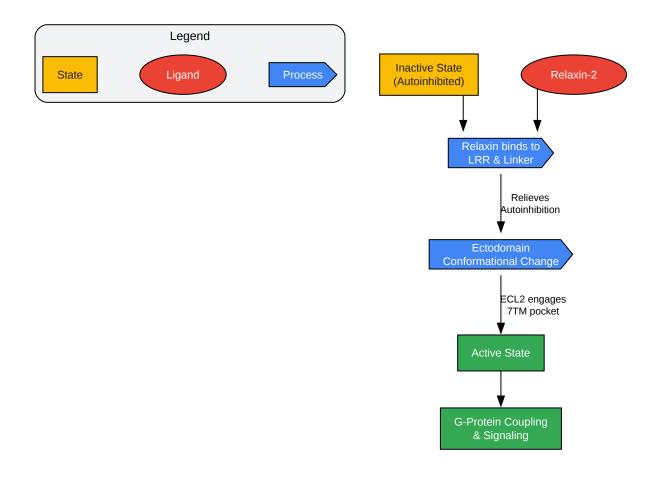




The activation of RXFP1 is a complex, multi-step process that is distinct from other GPCRs. The current model, supported by structural and functional data, is one of autoinhibition and release.[1][3][7][18]

- Autoinhibited State: In the absence of its ligand, the RXFP1 receptor is held in an inactive, autoinhibited state.[1][3] The ectodomain, specifically the LRR domain, sterically hinders the receptor's ECL2 and a "hinge" region (between the LRRs and 7TMs) from adopting an active conformation.[3][19] This prevents the constitutive activation of the 7TM domain by its own ECL2.[3][19]
- Ligand Binding: The process is initiated by the high-affinity binding of the relaxin-2 B-chain to the concave surface of the LRR domain.[3][4][16] This is followed by a secondary interaction between the relaxin A-chain and the linker region.[16]
- Conformational Change and Activation: Ligand binding induces a conformational change in
 the ectodomain. This relieves the autoinhibition, allowing the receptor's hinge region and
 ECL2 to engage with the 7TM orthosteric pocket.[3] The LDLa module, acting as a tethered
 agonist, also interacts with the 7TM exoloops, stabilizing the active conformation.[9][10] This
 concerted action of multiple domains flips the receptor into its fully active state, enabling G
 protein coupling and downstream signaling.[1][3]





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Diagram 1: RXFP1 Activation Mechanism.

III. Signal Transduction Pathways

RXFP1 exhibits complex signaling, coupling to multiple G protein subtypes to generate diverse cellular responses. This complexity is influenced by cell type and can be modulated by biased agonists.[20][21]

1. Gαs-cAMP Pathway: The canonical signaling pathway for RXFP1 involves coupling to Gαs proteins.[20][21] This stimulates adenylyl cyclase (AC) activity, leading to an increase in

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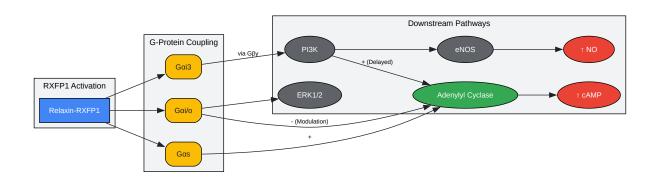


intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[21] [22]

Diagram 2: Canonical RXFP1 Gs-Coupled Signaling Pathway.

- 2. Complex and Non-Canonical Signaling: RXFP1 signaling is far more intricate than simple Gs coupling.
- Coupling to Gαi/o: RXFP1 can also couple to inhibitory G proteins, such as GαoB and Gαi3.
 [20][23] GαoB coupling can negatively modulate the Gs-mediated cAMP response.[20]
- Delayed cAMP Surge: Coupling to Gαi3 activates a delayed but sustained increase in cAMP.
 This occurs via a Gβγ-PI3K-PKCζ pathway that activates adenylyl cyclase isoform 5 (AC5).
 [20][23]
- MAPK/ERK Pathway: In many cell types, RXFP1 activation leads to the phosphorylation of ERK1/2, a key component of the MAPK signaling cascade.[20]
- PI3K/Akt and NO Signaling: The receptor activates PI3K, leading to downstream effects
 including the activation of nitric oxide synthase (NOS) and the production of nitric oxide
 (NO), which contributes to vasodilation and anti-fibrotic effects. [20][24]
- Biased Agonism: Small molecule agonists, such as ML290, demonstrate biased agonism.
 They can activate the Gs-cAMP pathway but fail to stimulate ERK1/2 activation, highlighting the potential to selectively target specific downstream responses.[20]
- RXFP1-Signalosome: Evidence suggests the formation of a pre-assembled, higher-order protein complex or "signalosome" centered around RXFP1.[21] This complex may facilitate the receptor's high sensitivity to attomolar concentrations of relaxin and orchestrate its diverse signaling outputs.[21]





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Diagram 3: Overview of Complex RXFP1 Signaling Pathways.

IV. Quantitative Analysis of RXFP1 Ligands

The interaction of various ligands with RXFP1 has been quantified using binding and functional assays. The data highlights the high affinity and potency of the endogenous ligand, H2 relaxin, and provides a benchmark for synthetic analogues and antagonists.



Ligand	Assay Type	Parameter	Value	Reference
H2 Relaxin	Competition Binding	pKi	9.19 ± 0.13	[25]
cAMP Accumulation	pEC50	9.77 ± 0.08	[25]	
H2 B-R13/17K	Competition Binding	pKi	6.44 ± 0.06	[25]
cAMP Accumulation	Antagonist	-	[25]	
H2 B-R13/17HR	Competition Binding	pKi	7.20 ± 0.08	[25]
cAMP Accumulation	Antagonist	-	[25]	
H2 B-R13HR	Competition Binding	pKi	7.40 ± 0.09	[25]
cAMP Accumulation	pEC50	7.91 ± 0.16 (Partial Agonist)	[25]	
H2 B-R17HR	Competition Binding	pKi	9.07 ± 0.08	[25]
cAMP Accumulation	pEC50	9.87 ± 0.14 (Full Agonist)	[25]	

Table 1: Binding Affinities (pKi) and Functional Potencies (pEC50) of H2 Relaxin and Analogues at Human RXFP1.[25] Data derived from assays using HEK293T cells stably overexpressing RXFP1.

V. Key Experimental Methodologies

The complex nature of RXFP1 has necessitated a range of sophisticated experimental techniques to probe its structure and function.



- 1. Radioligand / Competition Binding Assays These assays are used to determine the binding affinity (Kd or Ki) of ligands for RXFP1.
- Principle: A labeled ligand with known high affinity (e.g., Europium-labeled or radio-labeled H2 relaxin) is incubated with cells or membranes expressing RXFP1.[25] A competing, unlabeled test ligand is added at increasing concentrations. The ability of the test ligand to displace the labeled ligand is measured, allowing for the calculation of its inhibitory constant (Ki).

Protocol Outline:

- Culture HEK293T or other suitable cells stably expressing human RXFP1.
- Prepare cell membranes or use whole cells for the assay.
- Incubate the membranes/cells with a fixed concentration of labeled H2 relaxin.
- Add a range of concentrations of the unlabeled competitor ligand.
- Incubate to allow binding to reach equilibrium.
- Separate bound from free labeled ligand (e.g., by filtration or washing).
- Quantify the amount of bound labeled ligand using an appropriate detector (e.g., timeresolved fluorescence for Europium, scintillation counting for radiolabels).
- Plot the data and fit to a one-site or two-site competition model to determine the IC50, from which the Ki is calculated.
- 2. cAMP Accumulation Assays These functional assays measure the ability of a ligand to activate RXFP1 and stimulate the Gs pathway, resulting in cAMP production.
- Principle: Cells expressing RXFP1 are treated with a ligand, and the subsequent change in intracellular cAMP concentration is measured. This is often done using competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays where the expression of a reporter (e.g., luciferase) is driven by a cAMP-response element (CRE).
- Protocol Outline (HTRF-based):



- Seed HEK293T-RXFP1 cells in microplates and incubate overnight.
- Add test compounds at various concentrations in the presence of a phosphodiesterase
 (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.
- Lyse the cells and add detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
 The signal is inversely proportional to the amount of cAMP produced by the cells.
- Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) of the ligand.
- 3. Cryo-Electron Microscopy (Cryo-EM) Structural Studies Cryo-EM has been instrumental in solving the high-resolution structure of the active-state RXFP1-Gs complex.[1][5][7]
- Principle: A purified, stabilized sample of the receptor-ligand-G protein complex is rapidly
 frozen in a thin layer of vitreous ice. A transmission electron microscope is used to acquire
 thousands of images of the randomly oriented particles. These images are then
 computationally processed, aligned, and averaged to reconstruct a 3D model of the complex
 at near-atomic resolution.
- Workflow:

Diagram 4: General Workflow for Cryo-EM Structure Determination of RXFP1.

Conclusion

The RXFP1 receptor represents a fascinating and complex member of the GPCR superfamily. Its unique structure, featuring a large ectodomain with an LDLa module, dictates a novel activation mechanism based on the release of autoinhibition. This intricate process allows for the integration of signals that lead to a diverse and tightly regulated array of downstream cellular responses through multiple G protein pathways. The recent breakthroughs in structural biology, combined with detailed functional and pharmacological studies, have provided a robust



framework for understanding the RXFP1 structure-function relationship. This detailed knowledge is critical for the rational design of novel therapeutics, including biased agonists or potent antagonists, that can selectively modulate RXFP1 signaling for the treatment of cardiovascular diseases, fibrosis, and cancer.

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